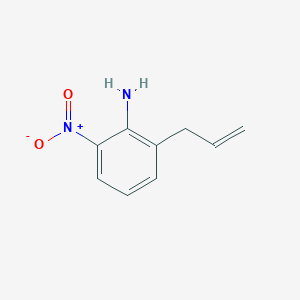

2-Allyl-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-4-7-5-3-6-8(9(7)10)11(12)13/h2-3,5-6H,1,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUCTGDLIUQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Allyl 6 Nitroaniline and Its Derivatives

Direct Allylation Strategies of Nitroanilines

Direct allylation of nitroanilines presents an atom-economical approach for the synthesis of 2-allyl-6-nitroaniline. These methods circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the formation of C-N bonds. acs.org

Palladium-Catalyzed Allylation Utilizing Allylic Alcoholsacs.orgnih.gov

The direct use of allylic alcohols as allylating agents in palladium-catalyzed reactions is an attractive strategy due to the generation of water as the sole byproduct. acs.org However, the inherent challenge lies in the activation of the C-O bond of the allylic alcohol, as the hydroxyl group is a poor leaving group. mdpi.com

To overcome the challenge of activating the C-O bond in allylic alcohols, various strategies have been developed. A significant advancement involves the use of a palladium catalyst in conjunction with a Lewis acid, such as titanium(IV) isopropoxide (Ti(OPr-i)4), and molecular sieves. acs.orgnih.gov This combination has been shown to accelerate the direct activation of C-O bonds, enabling the efficient allylation of acidic and less nucleophilic anilines, including nitroanilines. nih.govresearchgate.net The Lewis acid is thought to coordinate to the hydroxyl group, facilitating its departure and the subsequent formation of a π-allylpalladium intermediate. mdpi.com

Another approach involves the use of carbon dioxide (CO2) to activate allylic alcohols. acs.orgoup.com In this method, the in situ formation of an allyl carbonate from the alcohol and CO2 facilitates the oxidative addition to the palladium(0) catalyst. acs.org This process generates a reactive π-allylpalladium intermediate that can then be attacked by the aniline (B41778) nucleophile. acs.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided further insight into the activation mechanism. For instance, the presence of a co-catalyst like 1,3-diethylurea (B146665) can facilitate the rate-limiting C-O oxidative addition step through a cooperative hydrogen-bonding network with the hydroxyl group of the allylic alcohol. mdpi.com

The choice of solvent can also play a crucial role. For example, the use of methanol (B129727) as a solvent has been reported to be important for the C-O bond cleavage step in certain palladium-catalyzed allylic alkylation reactions. mdpi.com

| Activation Method | Catalyst System | Key Features |

| Lewis Acid | Pd(0) complex / Ti(OPr-i)4 | Accelerates C-O bond cleavage, suitable for acidic anilines. acs.orgnih.gov |

| Carbon Dioxide | Pd(PPh3)4 / CO2 | In situ formation of allyl carbonates, atom-economical. acs.org |

| Co-catalyst | Phosphoramidite palladium catalyst / 1,3-diethylurea | Cooperative hydrogen-bonding facilitates oxidative addition. mdpi.com |

The stereochemistry and regioselectivity of palladium-catalyzed allylation are critical aspects that influence the final product structure. The reaction typically proceeds through a cationic η3-allylpalladium(II) complex, which can be attacked by the nucleophile at either terminus of the allylic system. acs.orgacs.org

The regioselectivity of the process can be influenced by several factors, including temperature and the nature of the phosphine (B1218219) ligand. Under kinetic control (e.g., at 25 °C), the aniline may preferentially attack the more substituted terminus of the π-allyl intermediate. Conversely, under thermodynamic control (e.g., at 50 °C), the attack may favor the less substituted terminus. The phosphine ligand also exerts a significant effect; for instance, decreasing the size of diphosphine ligands or the electron-withdrawing ability of monophosphine ligands can favor the formation of the less highly substituted alkene.

For acidic anilines like nitroanilines, the use of bidentate phosphines as stabilizing ligands in reactions with allylic carbonates has been shown to result in a clean retention of configuration. nih.gov In contrast, the use of triphenylphosphine (B44618) can lead to cis-trans isomerization of the allylic carbonate, with the allylation proceeding under Curtin-Hammett preequilibrium conditions. nih.gov The steric and electronic properties of the substituents on the allylic substrate also play a role in determining the stereoselectivity. nih.gov

| Factor | Effect on Selectivity | Example |

| Temperature | Influences kinetic vs. thermodynamic control of regioselectivity. | At 25 °C (kinetic), attack at the more substituted terminus; at 50 °C (thermodynamic), attack at the less substituted terminus. |

| Phosphine Ligand | Affects regioselectivity. | Smaller diphosphines favor the less substituted product. |

| Substrate | Stereochemistry of the allylic substrate can be retained. nih.gov | Bidentate phosphines with allylic carbonates lead to retention of configuration. nih.gov |

Transition Metal-Catalyzed Allylation Approaches (e.g., Copper(I), Palladium(0))mdpi.comnih.gov

Besides the direct use of allylic alcohols, other transition metal-catalyzed approaches have been developed for the allylation of anilines. These methods often employ different allylating agents and catalytic systems.

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org While not a direct allylation of an aniline in the traditional sense, the principles of Stille coupling can be applied to the synthesis of allylated aromatic compounds. For instance, a Stille coupling could be envisioned between an allylstannane and a halogenated nitroaniline derivative. The reaction is known for its tolerance of a wide range of functional groups. orgsyn.org More recently, nickel-catalyzed Stille cross-coupling reactions of quaternary ammonium (B1175870) salts via C-N bond cleavage have been reported, expanding the scope of this methodology. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic ring of nitroanilines are dictated by the strong electron-withdrawing nature of the nitro group. This group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

One of the key strategies for the functionalization of nitroaromatic compounds is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing derivatives of this compound, a VNS approach could be envisioned where a suitable carbanion attacks the nitro-activated ring. For instance, a carbanion bearing a leaving group at the α-position can add to the aromatic ring, followed by β-elimination to afford the substituted product. The reaction is typically carried out in the presence of a strong base. The regioselectivity of the VNS reaction on substituted nitroarenes is well-documented; 4-substituted nitroarenes generally yield a single product from substitution at the position ortho to the nitro group, while 2- and 3-substituted nitroarenes often lead to a mixture of ortho and para substitution products. nrochemistry.com

While direct nucleophilic substitution of a leaving group on the aniline ring is a common strategy, the synthesis of functionalized indolizines offers analogous insights into nucleophilic substitution on nitrogen-containing heterocyclic systems. In one study, 2-aryl-5-chloro-6-cyano-7-methylindolizines were shown to readily undergo nucleophilic substitution at the 5-position with various nucleophiles. nih.gov The activation of the halogen for substitution is attributed to the electronic effects of the neighboring nitrogen atom and the electron-withdrawing cyano group. nih.gov This principle of activating a leaving group through the electronic influence of adjacent functionalities is directly applicable to the design of synthetic routes for derivatives of this compound.

A proposed mechanistic pathway for VNS involves the initial formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a leaving group from the attacking nucleophile. organic-chemistry.org This methodology has been successfully applied to the alkylation of nitropyridines. organic-chemistry.org

| Reaction Type | Substrate Class | Key Features | Potential Application for this compound Derivatives |

| Vicarious Nucleophilic Substitution (VNS) | Nitroarenes | Substitution of H with a carbanion bearing a leaving group; strong base required. nrochemistry.comyoutube.com | Introduction of various functional groups onto the aromatic ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halides | Displacement of a leaving group (e.g., halogen) by a nucleophile. nih.govchemrxiv.org | Synthesis of derivatives by substitution of a pre-installed leaving group. |

Synthesis via Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering powerful tools for the synthesis of complex aromatic compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org While traditionally used for the coupling of amines with aryl halides, recent advancements have demonstrated its application to the amination of nitroarenes, where the nitro group itself acts as a leaving group. rsc.org This transformation is significant as it allows for the direct formation of substituted anilines from readily available nitroaromatic compounds.

The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand. The choice of ligand is crucial for the success of the reaction and has evolved through several "generations" of catalyst systems, enabling the coupling of a wider range of substrates under milder conditions. acs.org For the amination of nitroarenes, palladium catalysts bearing dialkyl(biaryl)phosphine ligands have been shown to be effective. rsc.org A proposed catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) center, followed by a nitrite/amine exchange. rsc.org

Research has shown that the Buchwald-Hartwig amination of nitroarenes can be successfully applied to a variety of substrates, including those with other functional groups. nih.gov This tolerance is crucial for the synthesis of complex molecules. For instance, a facile Pd-catalyzed C(sp²)-N coupling has been achieved under microwave irradiation, leading to good to excellent yields of the desired aminated products. nih.gov

| Catalyst System | Substrates | Key Conditions | Outcome |

| Pd(OAc)₂ / X-Phos | Nitroanilines and amines | KOt-Bu (base), Microwave irradiation | High yields of cross-coupled products. nih.gov |

| Palladium / dialkyl(biaryl)phosphine | Nitroarenes and amines | Base | Formation of substituted arylamines. rsc.org |

The introduction of the allyl group onto the aromatic ring can be achieved through various cross-coupling methodologies. While direct aryl-allyl coupling to form this compound is a key transformation, several related named reactions provide the foundation for this type of bond formation.

The Tsuji-Trost reaction is a palladium-catalyzed allylation of nucleophiles with allylic compounds. rsc.org The reaction proceeds via a π-allylpalladium complex. rsc.orgwikipedia.org In the context of synthesizing the target molecule, this reaction could be envisioned in a retrosynthetic sense, where an aniline derivative acts as the nucleophile attacking an allylic electrophile in the presence of a palladium catalyst. The regioselectivity of the Tsuji-Trost reaction is a key consideration, with substitution typically occurring at the least hindered allylic position. rsc.org

Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool in organic synthesis. For instance, the copper-catalyzed coupling of nitroarenes with aryl boronic acids has been developed to construct diarylamines. chemrxiv.orgresearchgate.net Mechanistic studies suggest that this reaction proceeds via a nitrosoarene intermediate, with copper catalyzing both the deoxygenation of the nitroarene and the subsequent C-N bond formation. chemrxiv.org While this specific reaction forms a C-N bond, the principle of using copper to activate nitroarenes for cross-coupling is relevant. A copper-catalyzed borylation of nitro allyl derivatives has also been reported, showcasing the utility of copper in activating allylic systems.

Rhodium-catalyzed reactions have also been employed for the functionalization of nitroarenes. For example, a rhodium(III)-catalyzed ortho-alkynylation of nitroarenes has been developed. This reaction proceeds via a directed C-H activation mechanism, where the nitro group directs the catalyst to the ortho position. This strategy of using the nitro group as a directing group could potentially be adapted for aryl-allyl coupling reactions.

| Reaction | Catalyst | Coupling Partners | Key Features |

| Tsuji-Trost Reaction | Palladium | Nucleophile + Allylic Electrophile | Forms C-C, C-N, or C-O bonds via a π-allylpalladium intermediate. rsc.org |

| Copper-Catalyzed Coupling | Copper | Nitroarene + Aryl Boronic Acid | Forms diarylamines via a nitrosoarene intermediate. chemrxiv.orgresearchgate.net |

| Rhodium-Catalyzed C-H Functionalization | Rhodium | Nitroarene + Alkyne | Nitro group directs ortho-functionalization. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve sustainability.

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of anilines, photocatalytic methods offer a promising alternative to traditional approaches. For example, the selective photocatalytic reduction of nitrobenzene (B124822) to aniline has been achieved using TiO₂ embedded in an aerogel. This heterogeneous photocatalysis approach can be carried out under mild conditions using water as a solvent and alcohols as a hydrogen source, avoiding the need for high-pressure hydrogen gas and toxic metal catalysts.

The use of nanocatalysts also aligns with the principles of green chemistry. Ruthenium nanocatalysts have been shown to be highly effective for the reduction of substituted nitrobenzenes to their corresponding anilines under mild and environmentally friendly conditions. These catalysts can often be recycled and reused multiple times without a significant loss of activity. Furthermore, catalyst systems based on earth-abundant and non-toxic metals are highly desirable.

The reduction of the nitro group is a critical step in the synthesis of many aniline derivatives. The chemoselective reduction of a nitro group in the presence of other sensitive functionalities, such as an allyl group, is a significant challenge.

Catalytic hydrogenation is a widely used method for nitro group reduction. Palladium on carbon (Pd/C) with hydrogen gas is a common and effective reagent for the reduction of both aromatic and aliphatic nitro groups. wikipedia.org However, a major drawback of this system is its potential to also reduce other functional groups, such as alkenes. To address this, more selective catalysts have been developed. For instance, a commercially available sulfided platinum catalyst has been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation.

Transfer hydrogenation offers a safer and often more selective alternative to using high-pressure hydrogen gas. Cobalt-based nanocatalysts have been used for the highly chemoselective transfer hydrogenation of functionalized nitroarenes, tolerating a wide range of other reducible groups such as halides, olefins, esters, and nitriles. Similarly, an iridium-based homogeneous catalyst system has been developed for the selective transfer hydrogenation of nitroarenes to anilines using 2-propanol as the hydrogen donor.

For reductions where catalytic hydrogenation is not suitable, several chemical reducing agents can be employed. Tin(II) chloride (SnCl₂) is a mild reagent that is effective for the reduction of aromatic nitro groups in the presence of other reducible functionalities. wikipedia.org Iron metal in acidic media also provides a mild and selective method for this transformation. wikipedia.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, which can enhance its reducing power and selectivity.

| Reducing Agent/System | Selectivity | Key Advantages | Potential Challenges |

| H₂ / Pd/C | Low | High efficiency. wikipedia.org | May reduce allyl group. |

| Sulfided Platinum Catalyst | High | Chemoselective for nitro group. | Catalyst availability and cost. |

| Cobalt Nanocatalysts (Transfer Hydrogenation) | High | Tolerates a wide range of functional groups. | Catalyst preparation and stability. |

| Iridium Catalyst (Transfer Hydrogenation) | High | Uses a readily available hydrogen donor. | Cost of iridium. |

| SnCl₂ | High | Mild reaction conditions. wikipedia.org | Stoichiometric amounts of tin salts produced as waste. |

| Fe / Acid | High | Inexpensive and mild. wikipedia.org | Acidic conditions may not be suitable for all substrates. |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Allyl 6 Nitroaniline

Mechanistic Pathways of Allylation Reactions

The allylation of anilines is a fundamental transformation for creating valuable building blocks for pharmaceuticals and electronic materials. rsc.org While the direct allylation of 2-Allyl-6-nitroaniline is not the focus, understanding the mechanisms of aniline (B41778) allylation provides insight into the compound's reactivity and potential for side reactions, such as over-allylation.

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org The reaction proceeds through a well-defined catalytic cycle involving a characteristic π-allyl palladium intermediate.

The mechanism begins with the coordination of a zerovalent palladium catalyst, typically Pd(0), to the double bond of an allylic compound. organic-chemistry.orgyoutube.com This is followed by an oxidative addition step, where the leaving group on the allylic substrate is expelled, leading to the formation of a cationic η³ π-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org This intermediate is a key reactive species.

Table 1: Key Steps in Palladium-Catalyzed Allylation

| Step | Description | Intermediate/Species |

|---|---|---|

| 1. Coordination | The Pd(0) catalyst coordinates to the alkene of the allylic substrate. | η² π-allyl-Pd(0) complex |

| 2. Oxidative Addition | The leaving group is expelled, and the palladium is oxidized from Pd(0) to Pd(II). | η³ π-allyl-Pd(II) complex |

| 3. Nucleophilic Attack | The nucleophile (e.g., aniline) attacks the π-allyl complex. | Product-Pd(0) complex |

| 4. Catalyst Regeneration | The product dissociates, regenerating the active Pd(0) catalyst. | Pd(0) catalyst |

This table summarizes the generally accepted mechanism for the Tsuji-Trost reaction.

The selectivity of allylation reactions involving anilines is highly dependent on the choice of catalyst and accompanying ligands. These components can steer the reaction towards N-allylation (attack at the nitrogen atom) or C-allylation (attack at the aromatic ring, typically at the ortho or para positions).

For instance, metal-free, imidazolium-based catalysts with different counterions have been shown to provide tunable regioselectivity in the allylation of anilines with allylic alcohols. ua.es An imidazolium (B1220033) chloride catalyst selectively yields the N-substituted aniline, whereas bromide and iodide versions favor the formation of 2- and 4-allylaniline isomers, respectively. ua.es

In transition metal catalysis, the ligands bound to the metal center are crucial. The introduction of phosphine (B1218219) ligands to palladium catalysts by Trost was a significant advancement, leading to improved reactivity and the development of asymmetric allylation reactions. wikipedia.org The nature of the ligand can influence the electronic properties and steric environment of the catalytic center, thereby dictating which regioisomer is formed. youtube.com Solid acid catalysts, such as zirconium dioxide supported tungsten oxide (WO₃/ZrO₂), have also been developed for the selective monoallylation of anilines, demonstrating high selectivity for N-allyl anilines with minimal byproducts. rsc.org

Over-allylation, the addition of more than one allyl group to the aniline nucleophile, is a common side reaction that reduces the yield of the desired monoallylated product. Both steric and electronic factors play a critical role in controlling the extent of this phenomenon.

Steric Hindrance: Bulky substituents on the aniline ring or on the nitrogen atom can physically block the approach of the allylating agent, thus preventing or slowing down subsequent allylation reactions. rsc.orgnih.gov For example, the inhibition of over-allylation when using a WO₃/ZrO₂ catalyst is attributed to the steric hindrance of the N-allyl aniline product, which prevents it from readily interacting with the catalyst's active sites for a second time. rsc.org The size of substituents near the reaction center can force them closer to the incoming reactant, enhancing stereoselectivity and potentially hindering further reactions. mdpi.com

Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the amine. Electron-withdrawing groups, such as the nitro group in this compound, decrease the electron density on the nitrogen atom. This reduced nucleophilicity can slow down the rate of the initial allylation and may also disfavor subsequent allylations. organic-chemistry.org Conversely, electron-donating groups increase the nitrogen's nucleophilicity, potentially increasing the rate of both mono- and di-allylation. Studies have shown that electronic effects, particularly the mesomeric donating effect of a phenyl ring, can have a strong passivating influence on the reactivity of related compounds. academicjournals.org

Transformations of the Nitro Group

The nitro group (–NO₂) in this compound is highly susceptible to reduction, a fundamental transformation that converts it into an amino group (–NH₂). This conversion yields 3-allyl-1,2-phenylenediamine, a valuable intermediate for synthesizing heterocyclic compounds like benzimidazoles.

The reduction of nitroanilines is a well-established process, often carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov A common and efficient method is catalytic hydrogenation, which typically employs hydrogen gas (H₂) with a transition metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel.

The process is thermodynamically favorable but requires a catalyst to overcome the large kinetic barrier between the reactants and products. rsc.org Nanoparticle-based catalysts, including those made of gold, silver, platinum, and palladium, are of particular interest due to their high surface area, which provides more active sites for the reaction. rsc.orgresearchgate.net For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be effective catalysts for the rapid reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamine derivatives. researchgate.net

Table 2: Common Catalytic Systems for Nitroaniline Reduction

| Catalyst System | Reducing Agent | Typical Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Phenylenediamine | |

| Raney Nickel | Hydrogen Gas (H₂) | Phenylenediamine | |

| Gold/Silver Nanoparticles | Sodium Borohydride (NaBH₄) | Phenylenediamine | researchgate.net |

| Copper Ferrite (CuFe₂O₄) NPs | Sodium Borohydride (NaBH₄) | o-phenylenediamine | researchgate.net |

This table highlights several reported catalytic systems used for the reduction of nitroanilines.

The mechanism of catalytic reduction of nitroaromatic compounds on a metal catalyst surface involves a series of adsorption and electron transfer steps. echemi.com The catalyst acts as a crucial intermediary, facilitating the transfer of electrons from the reducing agent (the electron donor) to the nitroaniline (the electron acceptor). rsc.orgrsc.org

The generally accepted process is as follows:

Adsorption: Both the nitroaniline molecules and the reducing agent (e.g., borohydride ions, BH₄⁻) are adsorbed onto the surface of the catalyst nanoparticles. rsc.orgrsc.org

Electron Transfer: The catalyst enhances the transmission of electrons from the adsorbed reducing agent to the catalyst surface. These electrons are then transferred to the adsorbed nitroaniline molecule. rsc.orgrsc.org

Reduction: This electron transfer facilitates the reduction of the nitro group to an amino group. The reaction is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before the final aniline product is formed. echemi.com

Desorption: Once the reduction is complete, the resulting amino derivative desorbs from the catalyst surface, freeing up the active site for the next reaction cycle.

The efficiency of this process is heavily influenced by the properties of the catalyst. A larger surface area provides more sites for adsorption, and a higher surface potential on the metal nanoparticles can support a stronger electron flow, thereby accelerating the reaction rate. rsc.org

Catalytic Reduction Pathways to Amino Derivatives

Application of Nanocatalytic Systems (e.g., Silver, Gold, Platinum, Palladium Nanoparticles)

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, and nanocatalytic systems have emerged as highly efficient methods for this purpose. The large surface-area-to-volume ratio of nanoparticles provides a high density of active sites, leading to enhanced catalytic activity and selectivity. For the reduction of the nitro group in this compound to form 2-allyl-benzene-1,6-diamine, various metal nanoparticles are effective.

Silver (Ag) Nanoparticles: Silver nanoparticles are effective catalysts for the reduction of nitroaromatics in aqueous media. rsc.org Typically supported on materials like silica (B1680970) or functionalized polymers, Ag nanoparticles facilitate the transfer of hydride from a reducing agent, such as sodium borohydride (NaBH₄), to the nitro group. The reaction proceeds via the adsorption of both the nitro compound and the borohydride ions onto the nanoparticle surface, where the reduction takes place. rsc.org

Gold (Au) Nanoparticles: Gold nanoparticles, once considered catalytically inert, have shown exceptional activity in reduction reactions at the nanoscale. mdpi.comthieme-connect.com Supported gold nanoparticles can catalyze the reduction of nitroanilines to phenylenediamines efficiently. mdpi.com The catalytic activity is influenced by the nanoparticle size, the nature of the support, and the choice of reducing agent. thieme-connect.com These systems often exhibit high chemoselectivity, leaving other reducible groups, such as the allyl double bond, intact.

Platinum (Pt) Nanoparticles: Platinum-based catalysts are well-known for their high activity in hydrogenation reactions. researchgate.net Platinum nanoparticles, often supported on materials like reduced graphene oxide (rGO) or other carbon-based materials, are highly effective for the hydrogenation of nitroarenes to their corresponding anilines using molecular hydrogen (H₂). osti.gov These catalysts combine good activity with a degree of selectivity, which is crucial when other functional groups are present. researchgate.net

Palladium (Pd) Nanoparticles: Palladium nanoparticles are among the most versatile catalysts in organic synthesis and are highly active for nitroarene reduction. organic-chemistry.org Supported on materials such as chitosan, magnetic ferrite, or polymers, Pd nanoparticles can efficiently catalyze the reduction using various hydrogen sources, including NaBH₄, H₂, or transfer hydrogenation reagents. openstax.org The catalyst's support plays a crucial role in preventing nanoparticle aggregation, enhancing stability, and allowing for easy recovery and reuse. nih.gov

The following table summarizes the performance of different nanocatalytic systems in the reduction of nitroanilines, which serve as a model for the behavior of this compound.

| Nanocatalyst | Support Material | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Silver (Ag) | Polymer Microgels | NaBH₄ | Effective in aqueous medium; catalyst facilitates electron transfer from BH₄⁻ to the nitro group. | rsc.org |

| Gold (Au) | Reduced Graphene Oxide (rGO) | NaBH₄ | Fast reduction of o-nitroaniline to o-phenylenediamine; catalyst is easily isolated. | mdpi.com |

| Platinum (Pt) | Reduced Graphene Oxide (rGO) | H₂ | High catalytic activity for hydrogenation of various nitroarenes; well-dispersed Pt clusters are key. | osti.gov |

| Palladium (Pd) | Chitosan-coated MnFe₂O₄ | NaBH₄ | High catalytic activity and easy magnetic separation for recovery. Chitosan coating reduces leaching. |

Tandem Reaction Sequences Involving Nitro Reduction

A powerful synthetic strategy involves tandem or cascade reactions where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. The reduction of the nitro group in this compound generates a highly reactive ortho-diamine intermediate, which can be immediately trapped in a subsequent cyclization or annulation step. This approach allows for the modular synthesis of complex heterocyclic structures from simple nitroarene precursors. wikipedia.org

A notable example is the tandem C/N-difunctionalization of nitroarenes. wikipedia.org In this process, the nitro group is deoxygenated to generate a reactive aryl nitrene intermediate. This intermediate can undergo ring expansion and be trapped by a nucleophile, such as an amine, to form a dearomatized azepine derivative. Subsequent treatment with an acyl electrophile can trigger a 6π electrocyclization, restoring aromaticity and yielding highly substituted ortho-aminoanilide or benzimidazole (B57391) products. wikipedia.org While this specific mechanism involves a nitrene, the underlying principle of using the reduced nitro group's reactivity for subsequent bond formation is broadly applicable.

More commonly, the reduction of the nitro group to an amine is the first step in a sequence. The resulting 2-allylaniline (B3051291) derivative, with its proximate amino and allyl groups, is a versatile precursor for various heterocyclic systems, such as indoles and quinolines, via intramolecular cyclization reactions. thieme-connect.comresearchgate.net

Reactivity of the Allyl Moiety

The allyl group (–CH₂CH=CH₂) is a versatile functional handle that can participate in a wide range of chemical transformations. Its reactivity is primarily centered around the carbon-carbon double bond.

Electrophilic and Nucleophilic Additions

Electrophilic Additions: The double bond of the allyl group in this compound is nucleophilic and can react with various electrophiles. This reactivity is typical of alkenes. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For conjugated dienes, addition can occur at the 1,2- or 1,4-positions due to a resonance-stabilized allylic carbocation. libretexts.orgfiveable.me While the allyl group here is not conjugated in that sense, the principles of electrophilic attack remain. Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihalo-propane side chain.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

Nucleophilic Additions: Nucleophilic addition to a simple, unactivated alkene like the allyl group is generally unfavorable due to the electron-rich nature of the double bond. openstax.org Such reactions typically require the alkene to be activated by an adjacent electron-withdrawing group, which polarizes the double bond and makes it susceptible to attack by nucleophiles (a Michael addition). bham.ac.uk In this compound, the allyl group is not directly conjugated with the nitro group, so it is not activated towards standard nucleophilic attack.

Cyclization Reactions for Heterocyclic Formation

The 2-allylaniline structure, formed after the reduction of the nitro group, is an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. thieme-connect.com The amino group and the allyl group can react together, often promoted by a catalyst, to form new ring systems.

A prominent application is the synthesis of indoles and quinolines. researchgate.net Palladium catalysts, such as palladium(II) chloride, are particularly effective in promoting these cyclizations. The mechanism is thought to involve coordination of the palladium to the alkene of the allyl group, which activates it towards nucleophilic attack by the aniline nitrogen. researchgate.net Depending on the reaction conditions and the specific substitution pattern of the allyl chain, different heterocyclic cores can be formed. For instance, palladium on carbon (Pd/C) has been shown to catalyze the intramolecular cyclization of 2-allylanilines to yield 2-methylindoles. thieme-connect.com

Oxidation Reactions (e.g., Epoxidation)

The double bond of the allyl group can be readily oxidized. A common and synthetically useful oxidation is epoxidation, which converts the alkene into an epoxide (oxirane). This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide (H₂O₂). wikipedia.orgorganic-chemistry.org

In the case of this compound, epoxidation would yield 2-nitro-6-(oxiran-2-ylmethyl)aniline. The reactivity of the alkene towards epoxidation can be influenced by the electronic properties of the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino group create a complex electronic environment. The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce further functionality. researchgate.net Following epoxidation, the molecule can undergo subsequent intramolecular cyclization to form other heterocyclic structures. mdpi.com

Intramolecular Rearrangements and Cycloaddition Reactions

Intramolecular Rearrangements: The 2-allylaniline structure is related to N-allylanilines, which are known to undergo the thermal or acid-catalyzed amino-Claisen rearrangement. researchgate.net This is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl group attached to the nitrogen atom of an aniline migrates to the ortho position of the aromatic ring. wikipedia.orgorganic-chemistry.org Since this compound already has the allyl group at an ortho position, it is the product of such a rearrangement. However, if the nitrogen were to be allylated, a subsequent rearrangement could potentially occur, though it would be sterically hindered by the existing ortho substituents. The thermal rearrangement of N-allylanilines often requires drastic conditions (200-350°C) and can be accompanied by side reactions. Lewis acids like ZnCl₂ can catalyze the reaction under milder conditions.

Applications of 2 Allyl 6 Nitroaniline As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The strategic placement of the amino, nitro, and allyl functional groups on the aromatic ring of 2-Allyl-6-nitroaniline makes it an ideal starting material for the construction of various heterocyclic systems. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, coupled with the reactivity of the allyl moiety, allows for a range of cyclization strategies.

Benzimidazole (B57391) Derivatives via N-Heteroannulation and Cyclization

While direct, single-step syntheses of benzimidazole derivatives from this compound are not extensively documented in dedicated studies, the general principles of benzimidazole synthesis from ortho-nitroanilines provide a clear pathway. The initial and crucial step involves the reduction of the nitro group to an amino group, transforming this compound into 3-allybenzene-1,2-diamine. This intermediate is then susceptible to cyclization with various reagents to form the benzimidazole core.

One common approach involves the condensation of the resulting diamine with aldehydes. This reaction, often catalyzed by acids, proceeds through the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization to yield 2-substituted benzimidazoles. The allyl group at the 4-position of the resulting benzimidazole offers a valuable handle for further functionalization.

A variety of catalytic systems have been developed for the reductive cyclization of o-nitroanilines with aldehydes to afford benzimidazoles in a one-pot fashion. These methods often employ reducing agents such as sodium dithionite or catalytic hydrogenation in the presence of a metal catalyst. For instance, a versatile and convenient synthesis of 2-substituted benzimidazoles from o-nitroaniline and various aryl aldehydes has been achieved using a small amount of a reducing agent under mild, room temperature conditions, resulting in good to excellent yields. researchgate.net

The following table summarizes representative conditions for the synthesis of benzimidazoles from o-nitroanilines, which are applicable to this compound after the initial reduction step.

| Reagents | Catalyst/Reducing Agent | Conditions | Product |

| Aldehydes | Sodium Dithionite | Room Temperature | 2-Substituted Benzimidazoles |

| Aldehydes | Zn/NaHSO3 | Water, 100°C | 2-Substituted Benzimidazoles |

| CO2/H2 | Au/TiO2 | Mild Conditions | Benzimidazole |

This table presents generalized conditions for the synthesis of benzimidazoles from o-nitroanilines, which can be adapted for this compound.

Quinazoline Derivatives

Similar to the synthesis of benzimidazoles, the preparation of quinazoline derivatives from this compound would commence with the reduction of the nitro group to form the corresponding ortho-amino aniline (B41778). This intermediate can then undergo cyclization with a one-carbon synthon, such as formic acid, formamide, or orthoesters, to construct the pyrimidine ring of the quinazoline system.

Alternatively, the amino group can be acylated, followed by cyclization. The resulting 4-allyl-substituted quinazolines are valuable scaffolds in medicinal chemistry. While specific literature detailing the use of this compound for quinazoline synthesis is scarce, the established methodologies for quinazoline synthesis from substituted anilines are directly applicable. For example, a recent study detailed the synthesis of 6-nitro-4-substituted quinazolines, highlighting the importance of the nitro-substituted quinazoline core in medicinal chemistry. mdpi.com

Phenazine Systems from Nitroaniline Precursors

The synthesis of phenazine systems from nitroaniline precursors typically involves a condensation reaction between an ortho-diamine and an ortho-quinone or a related derivative. In the context of this compound, a plausible synthetic route would involve its initial reduction to 3-allybenzene-1,2-diamine. This diamine could then be reacted with a suitable 1,2-dicarbonyl compound to form the phenazine ring system.

Another approach involves the coupling of two molecules of the aniline derivative. For instance, the Jourdan-Ullmann reaction between an appropriately functionalized aniline and a 2-halonitrobenzene derivative, followed by reductive cyclization, is a known method for constructing the phenazine scaffold. While direct application to this compound is not explicitly reported, the principles of this synthetic strategy could be adapted. The resulting phenazine would bear an allyl group, opening avenues for further molecular diversification.

Precursor for Other Functional Molecules and Organic Materials

The unique combination of functional groups in this compound makes it a valuable precursor for a range of other functional molecules and organic materials. The reactivity of the allyl group, the nitro group, and the aromatic ring can be selectively exploited to introduce new functionalities and build molecular complexity.

The allyl group can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, isomerization, and participation in cycloaddition and metathesis reactions. These modifications allow for the introduction of diverse functional groups and the construction of new ring systems.

The nitro group is readily reduced to an amino group, as discussed previously, which is a key transformation for the synthesis of heterocyclic compounds. Furthermore, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other substituents. The presence of both a strong electron-donating amino group and a strong electron-withdrawing nitro group creates a "push-pull" system, imparting unique electronic properties to the molecule that are of interest in the development of nonlinear optical materials and dyes.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While there is a lack of specific literature detailing the participation of this compound in MCRs, its structure suggests potential applications.

The presence of a primary amino group makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions, provided the other functional groups are compatible with the reaction conditions. For instance, after reduction of the nitro group, the resulting ortho-diamine could potentially participate in novel MCRs to generate complex heterocyclic libraries. The development of new MCRs involving this compound or its derivatives remains an area ripe for exploration, with the potential to rapidly generate libraries of structurally diverse and potentially biologically active molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Allyl 6 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-allyl-6-nitroaniline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced techniques offer insights into the compound's three-dimensional structure.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, allylic, and amine protons. The aromatic protons are influenced by the electron-donating amino group and the strongly electron-withdrawing nitro group, leading to distinct chemical shifts. The allyl group presents a unique set of signals, including a multiplet for the methine proton and distinct signals for the terminal vinyl protons. The amine protons typically appear as a broad signal.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The presence of the nitro group causes a downfield shift for the carbon to which it is attached (C-6), while the amino group results in an upfield shift for its attached carbon (C-2). The three distinct carbons of the allyl group are also readily identified in the aliphatic region of the spectrum.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on the analysis of similar compounds, such as 2-nitroaniline (B44862) and other substituted anilines. chemicalbook.commsu.eduresearchgate.net

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H (3, 4, 5) | 6.7 - 8.1 | |

| Allyl -CH= | 5.8 - 6.0 (m) | 133 - 135 |

| Allyl =CH₂ | 5.1 - 5.3 (m) | 116 - 118 |

| Allyl -CH₂- | 3.4 - 3.6 (d) | 35 - 37 |

| -NH₂ | 5.9 - 6.2 (br s) | |

| **C-1 (C-NH₂) ** | 145 - 147 | |

| C-2 (C-allyl) | 120 - 122 | |

| C-3 | 130 - 132 | |

| C-4 | 118 - 120 | |

| C-5 | 125 - 127 |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Analysis of Coupling Constants and Nuclear Overhauser Effect (NOE) Data

Analysis of proton-proton coupling constants (J-coupling) provides valuable information about the connectivity of atoms. In this compound, the following couplings are expected:

Aromatic Region: Ortho, meta, and para couplings between the aromatic protons on the benzene (B151609) ring.

Allyl Group: Vicinal coupling between the methine proton (-CH=) and the adjacent methylene (B1212753) protons (-CH₂-), as well as vicinal and geminal couplings within the vinyl group (=CH₂). Long-range allylic coupling may also be observed. organicchemistrydata.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming these coupling relationships. libretexts.org

The Nuclear Overhauser Effect (NOE) provides through-space information about the proximity of protons, which is crucial for conformational analysis. For this compound, NOE experiments could reveal:

The spatial relationship between the allyl group's methylene protons and the aromatic proton at the C-3 position.

The proximity of the amine protons to the allyl group, which can provide insight into the preferred orientation of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Studies

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₉H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ is approximately 178.0742 g/mol .

Electron ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern is likely dictated by the presence of the nitro and allyl groups. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant fragment ion at m/z 132. nist.gov Further fragmentation of the allyl chain is also possible.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermolecular Interactions

While the crystal structure of this compound itself may not be readily available, the analysis of its derivatives provides critical insights into the solid-state arrangement and intermolecular forces. For instance, the crystal structure of a closely related compound, N-(2-methyl-6-nitrophenyl)acetamide, reveals key packing features that are likely to be present in derivatives of this compound. nih.gov

In the solid state, nitroaniline derivatives often exhibit extensive hydrogen bonding networks. The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors. These N-H···O interactions play a significant role in the crystal packing. mdpi.comias.ac.in

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purity Assessment

HPLC is a robust and widely used technique for the analysis of nitroaniline isomers and for determining the purity of a specific compound. scribd.com A reversed-phase HPLC method is generally suitable for this compound.

A typical HPLC system for this analysis would include:

Stationary Phase: A C18 column is a common choice, offering good separation for moderately polar compounds. thermofisher.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is typically used. The exact ratio can be optimized to achieve the best separation. sielc.com

Detection: A UV detector is effective for detecting nitroanilines due to their strong chromophores. chromatographyonline.com

This method can effectively separate this compound from potential impurities, such as starting materials, byproducts, or other isomers, allowing for accurate purity assessment. studylib.netsielc.com

Column and Thin Layer Chromatography (TLC) in Synthesis Monitoring and Purification

Thin Layer Chromatography (TLC) and column chromatography are indispensable techniques in the synthesis and purification of this compound and its derivatives. TLC serves as a rapid, qualitative method for monitoring the progress of a chemical reaction, while column chromatography is a preparative technique used to isolate and purify the desired product from a mixture.

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a primary tool for qualitatively tracking the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel as the stationary phase) and developing it with an appropriate mobile phase, chemists can visualize the disappearance of starting materials and the appearance of the product. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The choice of eluent, or mobile phase, is critical for achieving good separation. For compounds like this compound, a mixture of a nonpolar solvent and a moderately polar solvent is typically employed. A common system for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). In a 3:1 hexane:ethyl acetate system, this compound exhibits a retention factor (Rƒ) of approximately 0.4. The Rƒ value is a key parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

During synthesis, TLC can be used to determine the optimal reaction time. Aliquots are taken from the reaction mixture at various intervals and analyzed. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. This technique is also invaluable for identifying the presence of byproducts or intermediates, which appear as additional spots on the chromatogram.

The table below summarizes typical TLC parameters for the analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) (3:1 v/v) |

| Rƒ Value | ~0.4 |

| Visualization | UV light (254 nm) |

Column Chromatography for Purification

Following the completion of the synthesis, column chromatography is the standard method for purifying this compound on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. studylib.net

The crude reaction mixture is loaded onto the top of the silica gel column. Then, a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Nonpolar compounds generally elute faster, while more polar compounds are retained more strongly by the silica gel and elute later. scribd.com

For the purification of this compound, a gradient elution technique using a hexane/ethyl acetate solvent system is often effective. The process starts with a solvent system of low polarity (high percentage of hexane) to elute any nonpolar impurities. The polarity of the mobile phase is then gradually increased by raising the proportion of ethyl acetate. This increase in solvent polarity helps to displace the more strongly adsorbed compounds, including the desired this compound, from the stationary phase.

Fractions are collected as the solvent elutes from the column. These fractions are then analyzed, typically by TLC, to determine which ones contain the pure product. Fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified this compound.

The table below outlines a typical setup for the column chromatographic purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) |

| Elution Method | Gradient elution (increasing concentration of EtOAc) |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Computational and Theoretical Chemistry Investigations of 2 Allyl 6 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. researchgate.netacs.org Functionals such as B3LYP, combined with basis sets like 6-31G** or 6-311G(d,p), are commonly employed to perform geometry optimizations, where the molecule's structure is adjusted to find a minimum on the potential energy surface. inpressco.comsphinxsai.comexplorationpub.com

Theoretical calculations provide precise data on bond lengths and angles, which are expected to be in good agreement with experimental values for related molecules. sphinxsai.com

Table 1: Predicted Geometrical Parameters for 2-Allyl-6-nitroaniline using DFT Note: These are representative values based on DFT calculations of analogous substituted nitroanilines. Actual values may vary.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-NO₂ | ~1.47 Å |

| N-O (nitro) | ~1.23 Å | |

| C-NH₂ | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (allyl) | ~1.51 Å | |

| C=C (allyl) | ~1.34 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-N (nitro) | ~119° | |

| C-C-N (amino) | ~122° |

The electronic structure of this compound is characterized by a "push-pull" system, where the electron-donating amino group pushes electron density into the aromatic ring, and the electron-withdrawing nitro group pulls density out. researchgate.net This intramolecular charge transfer is central to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. acs.org For nitroaniline derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the amino group, while the LUMO is concentrated on the electron-deficient nitro group. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive and polarizable. researchgate.net For substituted nitroanilines, this energy gap is typically in the range of 3.8 to 4.6 eV. thaiscience.info

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges. q-chem.comstackexchange.com In this compound, the oxygen atoms of the nitro group are expected to carry a significant negative charge, while the nitrogen of the amino group and the aromatic ring carbons bear partial positive charges, reflecting the strong polarization caused by the substituents. nih.govresearchgate.net The molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting the electron-rich (negative potential) regions near the nitro group and the electron-poor (positive potential) regions around the amino group's hydrogens. thaiscience.info

Table 2: Calculated Electronic Properties for Nitroaniline Derivatives Note: These are representative values based on DFT/B3LYP calculations for analogous molecules.

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | ~ -6.4 | eV |

| LUMO Energy | ~ -2.5 | eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.9 | eV |

| Dipole Moment | ~ 4.0 - 5.0 | Debye |

Conformational Analysis and Energy Landscapes

The presence of the flexible allyl group introduces conformational complexity to the this compound structure. Understanding the preferred conformations and the energy barriers between them is essential for predicting its behavior.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of rotatable bonds (dihedral angles). For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the allyl group to the aromatic ring. Computational methods can systematically scan this rotation to identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. colostate.edu

Due to steric hindrance from the adjacent nitro and amino groups, the allyl group's rotation is expected to be restricted. The most stable conformers will likely orient the allyl group to minimize steric clash with these bulky ortho substituents. Semiempirical and ab initio calculations are effective tools for determining the structures and relative energies of these different conformers. colostate.edu Studies on similar 2-substituted compounds show that specific orientations can be significantly favored, leading to a dominant conformer at equilibrium. nih.gov

While computational methods can predict the existence and relative energies of stable conformers, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. Computational chemistry can aid in the interpretation of experimental NMR spectra by simulating them for each predicted conformer.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each stable conformer. By comparing these computed spectra with the experimental data, a specific conformer can often be assigned, or the relative populations of multiple conformers in solution can be determined.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics that can be difficult to obtain experimentally. researchgate.netrsc.org For this compound, computational studies can explore reactions involving the aromatic ring, the nitro group, the amino group, or the allyl substituent.

A plausible reaction pathway for investigation is an intramolecular electrophilic aromatic substitution, where the π-bond of the allyl group acts as an internal nucleophile, attacking the electron-rich aniline (B41778) ring. researchgate.net DFT calculations can be used to model the reaction profile for such a cyclization, identifying the key intermediates and transition states involved in forming a new ring system. researchgate.net

Another area of interest is the reactivity of the nitro group, such as its reduction to an amino group, a common transformation in nitroaromatic chemistry. rsc.org Computational studies on the hydrogenation of nitrobenzene (B124822) have successfully mapped out the step-by-step mechanism, and similar methods could be applied to this compound to understand how the allyl and amino substituents influence the reaction's energetics and pathway. rsc.org Furthermore, computational models can investigate reactions involving the allyl group itself, such as its participation in transition-metal-catalyzed processes like allylic amination or coupling reactions. nih.govnih.gov These studies help in understanding regioselectivity and stereoselectivity by analyzing the energies of different transition state structures. nih.gov

Characterization of Transition States and Energy Barriers

No specific studies detailing the characterization of transition states or the calculation of energy barriers for reactions involving this compound were found. Such research would be crucial for understanding its reactivity, stability, and potential synthetic pathways.

Elucidation of Electron Transfer Pathways

Similarly, there is a lack of published research focused on the elucidation of electron transfer pathways for this compound. Investigations of this nature are fundamental to understanding its electronic properties and potential applications in materials science and electronics.

Intermolecular Interactions and Crystal Packing (Computational Aspects)

While general principles of intermolecular interactions and crystal packing can be applied to this compound, specific computational studies, such as those employing quantum chemical calculations or molecular dynamics simulations to analyze its crystal structure and intermolecular forces, have not been reported. Such studies would provide valuable insights into its solid-state properties and polymorphism.

Due to the absence of specific research data for this compound in these specialized areas of computational chemistry, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. Further experimental and theoretical research is required to fill this knowledge gap.

Future Perspectives and Interdisciplinary Research Opportunities for 2 Allyl 6 Nitroaniline

Development of Novel Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites in 2-allyl-6-nitroaniline makes the development of highly selective catalysts a primary research goal. Future efforts will likely focus on catalysts that can target one functional group while leaving others intact, a key challenge in complex molecule synthesis.

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation. Research into novel catalytic systems aims to achieve this with high chemoselectivity, avoiding the reduction of the allyl group's double bond. Non-noble metal electrocatalysts, such as those based on copper, iron, or cobalt supported on nitrogen-doped carbons, have shown promise in the selective reduction of nitroarenes to anilines. scispace.com Developing similar systems for this compound could provide an efficient and sustainable route to 2-allyl-benzene-1,2-diamine, a valuable precursor for heterocyclic compounds.

Allyl Group Functionalization: The allyl group is a versatile handle for various transformations. The development of catalysts for selective oxidation, isomerization, or cross-coupling reactions at the allyl position is a significant area of interest. For instance, heterogeneous catalysts like tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) have been successfully used for the selective monoallylation of anilines. nih.gov The principles behind this catalyst design, which balances acidity, basicity, and steric factors to control reactivity, could be adapted to achieve selective transformations on the allyl group of this compound. nih.gov

| Functional Group | Transformation | Potential Catalytic System | Goal of Selectivity |

|---|---|---|---|

| Nitro Group (–NO₂) | Reduction to Amine (–NH₂) | N-doped carbon-supported non-noble metals (e.g., Cu, Fe) | Reduce nitro group without affecting the allyl double bond. scispace.com |

| Allyl Group (–CH₂CH=CH₂) | Oxidation | Transition metal complexes (e.g., Pd, Ru) | Formation of aldehydes or epoxides without altering other groups. |

| Allyl Group (–CH₂CH=CH₂) | Isomerization | Rhodium or Iridium catalysts | Migration of the double bond to form a propenyl group. |

| Aromatic Ring | C-H Functionalization | Palladium or Rhodium catalysts with directing groups | Selective addition of functional groups to the benzene (B151609) ring. |

Exploration of New Reactivity Modes and Cascade Reactions

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 The multifunctional nature of this compound makes it an ideal substrate for the discovery of novel cascade processes. Future research could explore intramolecular reactions that engage two or more of its functional groups simultaneously.

For example, a potential cascade could be initiated by the reduction of the nitro group. The resulting diamine could then undergo a cyclization reaction with the adjacent allyl group, possibly triggered by an intramolecular hydroamination, to form complex nitrogen-containing heterocycles. Similar strategies have been demonstrated where anilines are used to promote cyclization-replacement cascade reactions to build structurally diverse chromenes. nih.gov The interplay between the amino, nitro, and allyl functionalities could lead to the discovery of unprecedented reaction pathways for synthesizing novel molecular architectures.

Integration with Materials Science for Designed Functional Molecules

The unique electronic and structural features of this compound position it as a valuable building block for advanced materials. The interaction between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system that can be exploited in the design of functional molecules.

Dyes and Pigments: Nitroanilines are foundational intermediates in the dye industry. The specific substitution pattern of this compound could be used to synthesize novel dyes with tailored photophysical properties.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure is a key feature of many chromophores used in NLO materials. By incorporating this compound derivatives into polymers or crystal lattices, it may be possible to create new materials for applications in telecommunications and optical computing.

Polymers and Functional Resins: The allyl group provides a reactive site for polymerization. This allows for the incorporation of the nitroaniline scaffold into polymer backbones, potentially creating materials with unique thermal, electronic, or photoresponsive properties.

| Material Application | Relevant Structural Feature(s) | Potential Functionality |

|---|---|---|

| Dyes and Pigments | Nitroaniline core (push-pull system) | Customized color and light absorption properties. |

| Nonlinear Optical Materials | Electron-donating (–NH₂) and electron-withdrawing (–NO₂) groups | Ability to alter the properties of light for optical devices. |

| Functional Polymers | Allyl group (–CH₂CH=CH₂) | Polymerization handle to create materials with tailored properties. |

| Electronic Materials | Aromatic ring and polar functional groups | Precursor for organic semiconductors or conductive polymers. |

Advanced Computational Chemistry in Predictive Synthesis and Mechanism Discovery

Computational chemistry is an increasingly powerful tool for accelerating chemical research. nih.gov For this compound, techniques like Density Functional Theory (DFT) can provide deep insights into its structure, reactivity, and potential reaction mechanisms, guiding experimental efforts.

Predicting Reactivity and Selectivity: DFT calculations can model the electronic structure of the molecule to predict which sites are most susceptible to nucleophilic or electrophilic attack. This can help in designing experiments and selecting appropriate catalysts for selective transformations. For instance, computational studies on 2-nitroaniline (B44862) derivatives have been used to analyze the effects of intramolecular hydrogen bonding and aromatic stacking on their crystal structures and dimerization energies. acs.org

Mechanism Elucidation: When new cascade reactions are discovered, computational modeling can be used to map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is crucial for understanding how the reaction works and for optimizing conditions to improve yields and selectivity.

Virtual Screening: Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectra of potential dyes derived from this compound, allowing for the virtual screening of candidates before committing to their synthesis. This predictive capability can significantly accelerate the discovery of new materials. nih.gov

Synergistic Approaches in Interdisciplinary Chemical Research

The full potential of this compound can be unlocked through synergistic research that bridges traditional sub-disciplines of chemistry. kcl.ac.uk An interdisciplinary approach would involve a collaborative cycle of design, synthesis, characterization, and application.

For example, a research program could begin with computational chemists (7.4) predicting a novel cascade reaction (7.2). Synthetic organic chemists would then work to realize this prediction in the lab, guided by catalysis experts developing a highly selective catalytic system (7.1). The resulting novel heterocyclic compounds would then be passed to materials scientists (7.3) to investigate their electronic and photophysical properties for potential applications. This iterative process, where computational prediction informs experimental work and experimental results refine computational models, represents the future of chemical research and offers a powerful paradigm for exploring the rich chemistry of versatile molecules like this compound.

Q & A

What are the recommended methods for synthesizing 2-Allyl-6-nitroaniline, and how can reaction conditions be optimized for academic research?

Synthesis typically involves nitration of 2-allylaniline or allylation of 6-nitroaniline. To optimize reaction conditions:

- Temperature control : Nitration reactions are exothermic; gradual addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like oxidation .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 6-nitro position.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm, multiplet) and nitro group proximity effects (deshielding of adjacent aromatic protons) .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amine (3350–3300 cm⁻¹ N-H stretch) groups.

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 178.1 and fragmentation patterns (e.g., loss of NO₂ group at m/z 133).

How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Functional selection : Use the Becke three-parameter hybrid exchange-correlation functional (B3LYP) to model electron distribution, as it accurately reproduces asymptotic behavior for nitro groups .

- Basis sets : Employ 6-311G(d,p) for geometry optimization and electrostatic potential (ESP) mapping to visualize nucleophilic/electrophilic sites.

- Applications : Predict UV-Vis absorption spectra (TD-DFT) and compare with experimental data to validate computational models.

What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or stability?

- Iterative validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .

- Cross-method analysis : Compare NMR, HPLC, and X-ray crystallography data to confirm structural consistency. For example, conflicting solubility results may arise from polymorphic forms detectable via XRD .

- Statistical rigor : Apply ANOVA to assess reproducibility across batches or operators .

What are the best practices for handling and storing this compound to ensure safety and purity in laboratory settings?

- Storage : Keep in amber glass vials at 0–6°C to prevent photodegradation and thermal decomposition .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential amine toxicity (no acute data available; treat as hazardous) .

- Purity checks : Conduct periodic HPLC analysis (C18 column, 70:30 MeOH:H₂O) to detect degradation products (e.g., nitroso derivatives).

How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound derivatives?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain allyl group geometries using AFIX commands .

- Validation : Check R1/wR2 convergence (<5%) and verify hydrogen bonding networks (e.g., N-H⋯O nitro interactions) with Mercury software.

What methodologies are employed to analyze the substituent effects of the allyl group on the nitroaniline core in different solvent environments?

- Solvent polarity studies : Measure UV-Vis absorbance in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromic shifts.

- DFT solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects on electronic transitions .

- Kinetic analysis : Perform nucleophilic substitution reactions (e.g., with benzyl bromide) to quantify allyl’s electron-donating/withdrawing influence via Hammett plots.

How can researchers design experiments to investigate the catalytic hydrogenation of this compound to its corresponding amine derivative?

- Catalyst selection : Screen transition metals (Pd/C, Raney Ni) under H₂ pressure (1–5 atm) in ethanol. Monitor reaction via TLC (disappearance of nitro spot).

- Kinetic profiling : Use in-situ FTIR to track nitro group reduction (disappearance of ~1520 cm⁻¹ peak).

- Product isolation : Extract the amine with dilute HCl, neutralize with NaOH, and recrystallize from ethanol/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products